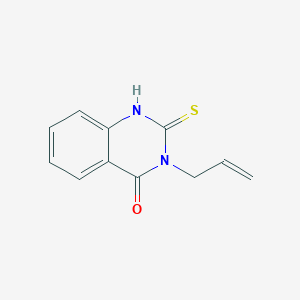

3-Allyl-2-mercapto-3H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

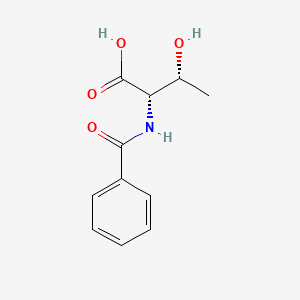

3-Allyl-2-mercapto-3H-quinazolin-4-one is a chemical compound with the linear formula C11H10N2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 2-mercapto-3-phenyl-quinazolin-4 (3H)-one has been prepared by the reaction between anthranilic acid and phenyl thiourea . The sodium salt of 2-mercapto-3-phenyl-quinazolin-4 (3H)-one on condensing with substituted aroyl chloride yielded thioesters of 3-phenyl-quinazolin-4 (3H)-one .Molecular Structure Analysis

The molecular structure of 3-Allyl-2-mercapto-3H-quinazolin-4-one is characterized by a linear formula of C11H10N2OS . The molecular weight of this compound is 218.279 .Chemical Reactions Analysis

The chemical reactions of 4 (3H)-quinazolinone derivatives have been discussed in various studies . The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction are some of the chemical reactions associated with these derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Allyl-2-mercapto-3H-quinazolin-4-one are characterized by its linear formula C11H10N2OS and its molecular weight of 218.279 .Applications De Recherche Scientifique

Antimicrobial Activity

3-Allyl-2-mercapto-3H-quinazolin-4-one: has been explored for its potential as an antimicrobial agent. The compound’s structure allows it to interact with various bacterial enzymes, potentially inhibiting their function and leading to antibacterial effects . Research has shown that derivatives of quinazolinone exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anticancer Properties

Quinazolinone derivatives, including 3-Allyl-2-mercapto-3H-quinazolin-4-one , have been studied for their anticancer activities. These compounds can interfere with the proliferation of cancer cells and induce apoptosis, which is the programmed cell death essential for stopping cancer growth . The ability to synthesize various derivatives allows for the optimization of anticancer activity through structural modifications .

Anticonvulsant Effects

The structural similarity of quinazolinone derivatives to known anticonvulsant drugs suggests that 3-Allyl-2-mercapto-3H-quinazolin-4-one could be effective in controlling seizures. By modulating neurotransmitter levels or ion channel activity in the brain, these compounds may help manage epilepsy and other seizure disorders .

Anti-inflammatory Applications

Due to their chemical structure, quinazolinone derivatives can act as anti-inflammatory agents. They may inhibit the production of pro-inflammatory cytokines or interfere with other inflammatory pathways. This makes 3-Allyl-2-mercapto-3H-quinazolin-4-one a potential therapeutic agent for treating various inflammatory diseases .

Antifungal Uses

Quinazolinone derivatives have shown promise in combating fungal infections. They can disrupt the cell wall synthesis of fungi or interfere with their metabolic processes. As a result, compounds like 3-Allyl-2-mercapto-3H-quinazolin-4-one could be used to treat plant-based fungal infections or human mycoses .

Sedative and Hypnotic Effects

Some quinazolinone derivatives have been used as sedatives and hypnotics. Their interaction with the central nervous system can induce sleep or reduce anxiety. Therefore, 3-Allyl-2-mercapto-3H-quinazolin-4-one might be developed into a drug that helps with sleep disorders or anxiety due to its structural properties .

Mécanisme D'action

Target of Action

Quinazolin-4-one derivatives have been shown to target both the allosteric sites of the gaba a receptor and the ca active center .

Mode of Action

It is known that quinazolin-4-one derivatives can interact with their targets to exert their effects . The specific interactions and resulting changes caused by 3-Allyl-2-mercapto-3H-quinazolin-4-one remain to be elucidated.

Biochemical Pathways

Given its potential targets, it may be involved in the modulation of gabaergic neurotransmission and ca-related pathways .

Result of Action

Quinazolin-4-one derivatives have been reported to demonstrate both cholinesterase inhibition and anti-inflammatory activities . Additionally, some derivatives have shown antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis .

Orientations Futures

The future directions of research on 3-Allyl-2-mercapto-3H-quinazolin-4-one could involve the synthesis of new hybrid molecules bearing the quinazolin-4-one and phenol scaffolds . These compounds could be evaluated for their antioxidant potential in vitro, considering different possible mechanisms of action: hydrogen atom transfer, ability to donate electrons, and metal ions chelation .

Propriétés

IUPAC Name |

3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUBWTIKDYWHEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349706 |

Source

|

| Record name | 3-Allyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21263-59-2 |

Source

|

| Record name | 21263-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Allyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)

![4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1269258.png)

![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)

![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)